molecular formula C16H12N4O3 B13787542 8-Amino-5-((2-nitrophenyl)azo)naphtol CAS No. 83249-43-8

8-Amino-5-((2-nitrophenyl)azo)naphtol

Cat. No.: B13787542
CAS No.: 83249-43-8
M. Wt: 308.29 g/mol
InChI Key: NWHVWMXSXUCGSU-UHFFFAOYSA-N
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Description

8-Amino-5-((2-nitrophenyl)azo)naphtol is an organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which link two aromatic rings. This compound is known for its vibrant color and is used in various applications, including dyeing textiles and as a pH indicator.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Amino-5-((2-nitrophenyl)azo)naphtol typically involves a diazo-coupling reaction. This process starts with the diazotization of 2-nitroaniline to form a diazonium salt. The diazonium salt is then coupled with 8-amino-1-naphthol under acidic conditions to yield the desired azo compound. The reaction conditions often require maintaining a low temperature to ensure the stability of the diazonium salt.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves precise control of reaction parameters such as temperature, pH, and concentration of reactants to achieve high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

8-Amino-5-((2-nitrophenyl)azo)naphtol undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium dithionite (Na2S2O4) and iron powder (Fe) are used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) and acidic conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted aromatic compounds depending on the substituent introduced.

Scientific Research Applications

8-Amino-5-((2-nitrophenyl)azo)naphtol has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in analytical chemistry for the detection of metal ions.

    Biology: Employed in staining techniques for microscopy.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the production of dyes and pigments for textiles and plastics.

Mechanism of Action

The mechanism of action of 8-Amino-5-((2-nitrophenyl)azo)naphtol involves its interaction with molecular targets through its azo group. The compound can form complexes with metal ions, which can be detected through colorimetric changes. In biological systems, it can interact with cellular components, leading to staining or labeling of specific structures.

Comparison with Similar Compounds

Similar Compounds

    8-Amino-1-naphthol: Lacks the azo group and nitro substituent.

    2-Nitroaniline: Contains the nitro group but lacks the azo linkage and naphthol moiety.

    Azo dyes: A broad class of compounds with varying substituents and applications.

Uniqueness

8-Amino-5-((2-nitrophenyl)azo)naphtol is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its ability to undergo various chemical reactions and form complexes with metal ions makes it valuable in analytical and industrial applications.

Properties

CAS No.

83249-43-8

Molecular Formula

C16H12N4O3

Molecular Weight

308.29 g/mol

IUPAC Name

8-amino-5-[(2-nitrophenyl)diazenyl]naphthalen-1-ol

InChI

InChI=1S/C16H12N4O3/c17-11-8-9-12(10-4-3-7-15(21)16(10)11)18-19-13-5-1-2-6-14(13)20(22)23/h1-9,21H,17H2

InChI Key

NWHVWMXSXUCGSU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N=NC2=C3C=CC=C(C3=C(C=C2)N)O)[N+](=O)[O-]

Origin of Product

United States

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